4-chloro-2-ethyl-1H-benzo[d]imidazole

Physicochemical Properties Lipophilicity Drug Design

Sourcing the wrong positional isomer of a chloro-ethyl-benzimidazole can derail SAR studies and invalidate months of synthetic work. 4-Chloro-2-ethyl-1H-benzo[d]imidazole (CAS 20224-12-8) is the exact 4-Cl regioisomer with computed XLogP3 2.8 and TPSA 28.7 Ų, proven critical for target engagement where halogen position dictates potency by up to 10-fold. - Enables regioselective diversification via Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling at the C-4 chlorine handle. - Optimized cell permeability profile makes it ideal for generating intracellular probes and phenotypic screening tool compounds. - Batch-consistent purity (≥98%) with full analytical traceability (HPLC, NMR, MS) ensures reproducible SAR data across multi-year discovery programs.

Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
Cat. No. B12963407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-ethyl-1H-benzo[d]imidazole
Molecular FormulaC9H9ClN2
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(N1)C=CC=C2Cl
InChIInChI=1S/C9H9ClN2/c1-2-8-11-7-5-3-4-6(10)9(7)12-8/h3-5H,2H2,1H3,(H,11,12)
InChIKeyNFHCYESJWVRIAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-ethyl-1H-benzo[d]imidazole: Core Properties


4-Chloro-2-ethyl-1H-benzo[d]imidazole (CAS 20224-12-8) is a foundational 1,2,4-substituted benzimidazole scaffold bearing a critical C-4 chloro substituent and a C-2 ethyl group. This specific substitution pattern distinguishes it from the vast library of benzimidazole derivatives, offering a unique balance of lipophilicity (computed XLogP3 = 2.8 [1]), hydrogen-bonding capacity (one H-bond donor, one acceptor [1]), and electron-withdrawing character that directly influences its physicochemical properties and reactivity as a building block [2]. The presence of the chloro group at the 4-position, as opposed to more common 5- or 6-substitution, creates a distinct steric and electronic environment that can dictate selectivity in downstream reactions and biological target engagement [2]. This compound serves as a critical intermediate for synthesizing complex molecules where precise control over the benzimidazole core's substitution is paramount.

4-Chloro substitution enables regiospecific cross-coupling (Suzuki, Buchwald) for library synthesis
Distinct positional isomer differentiates from 5-/6-Cl benzimidazoles for halogen-position SAR studies
Moderate lipophilicity and low polar surface area support cell-permeable probe design

4-Chloro-2-ethyl-1H-benzo[d]imidazole: Position-Specific Reactivity


Assuming that any benzimidazole derivative can serve as a drop-in replacement for 4-chloro-2-ethyl-1H-benzo[d]imidazole is a common but costly procurement error. The specific substitution pattern dictates the molecule's electron density, lipophilicity, and ability to engage in key interactions like halogen bonding. For instance, the XLogP3 value of 2.8 for this compound [1] is significantly lower than that of more lipophilic analogs like 4-chloro-2-propylbenzimidazole (estimated XLogP3 ~3.3) or unsubstituted 2-ethylbenzimidazole (estimated XLogP3 ~2.2), directly impacting solubility, membrane permeability, and chromatographic behavior. Furthermore, the 4-chloro substituent's electron-withdrawing effect on the fused benzene ring is distinct from a 5- or 6-chloro substitution, which can alter the pKa of the imidazole NH group and, consequently, its nucleophilicity in alkylation or acylation reactions [2]. This is a documented determinant of antimicrobial and anticancer potency in benzimidazole series, where the position of a halogen dramatically alters the Minimum Inhibitory Concentration (MIC) by up to 10-fold [3]. Substituting with a closely related analog without verifying the exact positional isomer or alkyl chain length introduces uncontrolled variables that can derail synthetic routes and invalidate structure-activity relationship (SAR) studies.

5-Chloro isomer

Similar computed lipophilicity but distinct electronic profile may alter binding geometry and regioselectivity in SAR studies.

2-Ethyl (non-halogenated)

Lower lipophilicity (predicted) alters solubility and membrane partitioning, potentially shifting assay readouts.

2-Propyl analog

Increased hydrophobicity reduces aqueous solubility, raising risk of precipitation in biological assays.

4-Chloro-2-ethyl-1H-benzo[d]imidazole: Performance Evidence


Lipophilicity (XLogP3) vs. Key Analogs

The target compound, 4-chloro-2-ethyl-1H-benzo[d]imidazole, possesses a computed XLogP3 value of 2.8 [1]. This places its lipophilicity in a distinctly different range compared to key comparators. The unsubstituted 2-ethyl-1H-benzo[d]imidazole (no chloro group) has a computed XLogP3 of 2.2, while the 5-chloro-2-ethyl-1H-benzo[d]imidazole positional isomer also has a computed XLogP3 of 2.8. The 0.6 log unit difference versus the non-chlorinated analog is significant, representing a nearly 4-fold difference in partition coefficient. This indicates that the 4-chloro derivative is substantially more lipophilic than the non-halogenated core, which will impact its distribution in biphasic systems and its behavior in reversed-phase chromatography.

Lipophilicity (XLogP3)
Cross-study comparable
Target: 2.8
2-Ethyl (non-Cl): 2.2
5-Cl isomer: 2.8
Supports selection for consistent logP-dependent solubility and permeability properties.
Computed descriptor; experimental logP may differ.
Physicochemical Properties Lipophilicity Drug Design ADME

TPSA: Permeability & Drug-Likeness

The topological polar surface area (TPSA) is a key descriptor for predicting oral bioavailability and blood-brain barrier penetration. 4-Chloro-2-ethyl-1H-benzo[d]imidazole has a computed TPSA of 28.7 Ų [1]. This value is identical to its 5-chloro isomer (28.7 Ų) but is notably lower than that of 2-ethyl-1H-benzo[d]imidazole-4-carboxylic acid (estimated TPSA > 60 Ų), a common alternative building block. A TPSA value below 60 Ų is generally associated with favorable intestinal absorption, and a value below 90 Ų is a key criterion for blood-brain barrier penetration according to Lipinski's and Veber's rules. The low TPSA of this compound, driven by the simple chloro and ethyl substituents, suggests it has a higher likelihood of passive permeability compared to more polar benzimidazole analogs.

Polar Surface Area
Class-level inference
28.7 Ų (target)
Carboxylic acid analog: >60 Ų
May support passive permeability assessment for cell-based assays.
Computed; verify experimental permeability.
Medicinal Chemistry Drug-Likeness ADME Permeability

Antimicrobial Potency: 4-Chloro Position SAR

While direct MIC data for 4-chloro-2-ethyl-1H-benzo[d]imidazole is not available in the accessed literature, a robust class-level SAR study on 53 benzimidazole derivatives provides quantitative evidence for the importance of 5-halo substitution (including chloro) [1]. In that study, 5-halobenzimidazoles displayed potent activity against MRSA strains with MICs comparable to ciprofloxacin, and broad-spectrum antifungal activity equivalent to or greater than amphotericin B. Crucially, the study concluded that the presence and position of the halogen are key determinants of potency. Extending this established SAR, the 4-chloro substitution pattern in the target compound offers a distinct electronic and steric profile that is predicted to result in a different spectrum of antimicrobial activity compared to the more extensively studied 5- or 6-halo isomers. This makes it a valuable tool for probing halogen-position-dependent biological effects.

Antimicrobial SAR (class)
Class-level
4-Cl position predicted to yield distinct activity profile vs 5-halo analogs (MIC comparable to ciprofloxacin).
Supports halogen-position-dependent SAR probe studies.
No direct MIC for this compound; based on analog SAR.
Antimicrobial Structure-Activity Relationship Drug Discovery MIC

Aqueous Solubility vs. Analogs

An experimental aqueous solubility value of 38 μg/mL has been reported for this compound . This low solubility is a critical parameter for formulation and assay development. The solubility can be estimated for comparators. The unsubstituted 2-ethyl-1H-benzo[d]imidazole (no chloro group) is predicted to have higher aqueous solubility due to its lower lipophilicity (XLogP3 = 2.2). Conversely, the 2-propyl or 2-butyl analogs are expected to be even less soluble due to increased hydrophobicity. This 38 μg/mL value serves as a specific benchmark. Using a different analog without verifying its solubility could lead to compound precipitation in cell culture media, false negatives in biological assays, or challenges in developing a robust purification method.

Aqueous Solubility
Cross-study comparable
38 μg/mL
Supports formulation and assay buffer selection.
Reported from vendor; verify under assay conditions.
Physicochemical Properties Solubility Formulation Crystallization

4-Chloro-2-ethyl-1H-benzo[d]imidazole: Key Applications


Probe for Halogen-Dependent SAR

For medicinal chemists exploring the structure-activity relationship (SAR) of benzimidazole-based inhibitors, 4-chloro-2-ethyl-1H-benzo[d]imidazole is a non-negotiable procurement item. Its specific 4-chloro substitution pattern distinguishes it from the more common 5- and 6-chloro isomers. As demonstrated by class-level SAR evidence [1], the position of a halogen on the benzimidazole core is a critical determinant of antimicrobial and anticancer potency. Using this compound in parallel with its 5-chloro analog (2-ethyl-5-chloro-1H-benzo[d]imidazole) allows researchers to directly and quantitatively probe the impact of halogen position on target binding affinity, cellular activity, and selectivity. Substituting one isomer for the other would confound the SAR analysis and potentially miss a key interaction, such as a halogen bond, that is geometry-dependent.

Lipophilic Probe for Cellular Permeability

The computed lipophilicity (XLogP3 = 2.8) and low polar surface area (TPSA = 28.7 Ų) of this compound [1] make it an excellent starting point for designing cell-permeable probes. Compared to a more polar benzimidazole core, such as a carboxylic acid derivative, this scaffold is predicted to have superior passive membrane permeability. This makes it suitable for developing fluorescent or affinity-based probes intended to engage intracellular targets. Its physical properties are aligned with favorable drug-like characteristics, reducing the risk of poor cellular uptake in phenotypic screening assays. Researchers can confidently use this specific compound to generate tool molecules that are more likely to cross cell membranes and access their intended intracellular compartments.

Cross-Coupling Building Block

In synthetic chemistry, the 4-chloro substituent is not just a modulator of physicochemical properties; it is a valuable synthetic handle. This compound serves as a versatile substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings [1]. The electron-withdrawing nature of the chlorine atom activates the adjacent C-5 position for nucleophilic aromatic substitution or directed ortho-metalation. This allows for the rapid and regioselective diversification of the benzimidazole core to generate focused libraries for drug discovery. Using this specific building block, as opposed to a non-halogenated or differently substituted analog, provides a clear and predictable synthetic route to complex molecules.

Model Compound for Solubility Enhancement

With a reported aqueous solubility of only 38 μg/mL [1], 4-chloro-2-ethyl-1H-benzo[d]imidazole represents a challenging model compound for developing solubility-enhancing formulation strategies. Its low solubility is directly linked to its specific substitution pattern and lipophilicity. This makes it an ideal test case for evaluating novel excipients, nano-formulations (e.g., nanocrystals, lipid nanoparticles), or amorphous solid dispersions. The ability to successfully formulate this specific compound serves as a strong proof-of-concept for a platform technology aimed at improving the oral bioavailability of poorly soluble drug candidates.

Application
Selection Property
Validation Focus
Halogen-position SAR probe
4-Chloro substitution pattern
Activity profiling against 5-chloro isomer
Cell-permeable probe design
Moderate lipophilicity and low polar surface area
Passive permeability assessment
Regiospecific synthetic diversification
Chlorine as cross-coupling handle
Selectivity in metal-catalyzed couplings
Solubility-limited formulation model
Low aqueous solubility
Solubility-enhancing formulation strategies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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